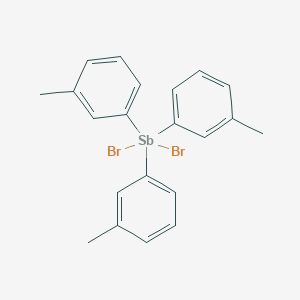![molecular formula C21H16S B14594074 9-[4-(Methylsulfanyl)phenyl]phenanthrene CAS No. 60253-26-1](/img/structure/B14594074.png)
9-[4-(Methylsulfanyl)phenyl]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(Methylsulfanyl)phenyl]phenanthrene is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methylsulfanyl)phenyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-(methylsulfanyl)benzene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and specific solvents.
Reaction Steps: The process may involve electrophilic aromatic substitution, where the phenyl group is introduced to the phenanthrene core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Methylsulfanyl)phenyl]phenanthrene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
9-[4-(Methylsulfanyl)phenyl]phenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 9-[4-(Methylsulfanyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
9-[4-(Methylsulfinyl)phenyl]phenanthrene: A similar compound with a sulfinyl group instead of a sulfanyl group.
9-[4-(Methylsulfonyl)phenyl]phenanthrene: Contains a sulfonyl group, offering different chemical properties.
Uniqueness
9-[4-(Methylsulfanyl)phenyl]phenanthrene is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the methylsulfanyl group enhances its chemical versatility and potential for functionalization.
Properties
CAS No. |
60253-26-1 |
|---|---|
Molecular Formula |
C21H16S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9-(4-methylsulfanylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16S/c1-22-17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI Key |
JNUYNTIZDYFBOG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)

![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
